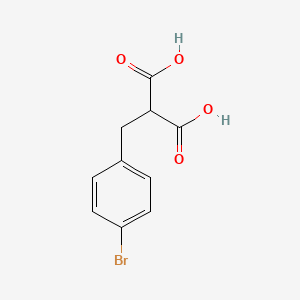

2-(4-Bromobenzyl)malonic acid

CAS No.: 92013-18-8

Cat. No.: VC2050787

Molecular Formula: C10H9BrO4

Molecular Weight: 273.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92013-18-8 |

|---|---|

| Molecular Formula | C10H9BrO4 |

| Molecular Weight | 273.08 g/mol |

| IUPAC Name | 2-[(4-bromophenyl)methyl]propanedioic acid |

| Standard InChI | InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |

| Standard InChI Key | DIBILFWSEHZMDI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br |

Introduction

Basic Properties and Structure

2-(4-Bromobenzyl)malonic acid features a malonic acid core with a 4-bromobenzyl substituent. The presence of two carboxylic acid groups provides significant reactivity, while the bromine atom serves as a potential site for further functionalization through various organic reactions.

Basic Identification Data

Table 1 summarizes the key identification parameters of 2-(4-Bromobenzyl)malonic acid:

| Parameter | Value |

|---|---|

| CAS Number | 92013-18-8 |

| Molecular Formula | C₁₀H₉BrO₄ |

| IUPAC Name | 2-[(4-bromophenyl)methyl]propanedioic acid |

| Molecular Weight | 273.08 g/mol |

| MDL Number | MFCD03003357 |

Table 1: Identification data for 2-(4-Bromobenzyl)malonic acid

Structural Representation

The compound consists of a 4-bromophenyl group connected via a methylene bridge to a malonic acid moiety. This structure can be represented through various chemical notations:

| Notation Type | Representation |

|---|---|

| SMILES | C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br |

| InChI | InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |

| InChIKey | DIBILFWSEHZMDI-UHFFFAOYSA-N |

Table 2: Structural notations for 2-(4-Bromobenzyl)malonic acid

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(4-Bromobenzyl)malonic acid is essential for its effective utilization in research and industrial applications.

Physical Properties

The compound typically appears as a solid at room temperature . Its specific physical characteristics are summarized in Table 3:

| Property | Value |

|---|---|

| Physical State | Solid |

| Exact Mass | 272.96367 Da |

| Storage Temperature | Room temperature (sealed in dry conditions) |

| Melting Point | Not widely reported in literature |

| Boiling Point | Not widely reported in literature |

Table 3: Physical properties of 2-(4-Bromobenzyl)malonic acid

Chemical Properties

The chemical behavior of 2-(4-Bromobenzyl)malonic acid is influenced by both its carboxylic acid groups and the bromine substituent on the benzene ring:

| Property | Value |

|---|---|

| XLogP3-AA | 2 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Reactive Groups | Two carboxylic acids, aryl bromide |

Table 4: Chemical properties of 2-(4-Bromobenzyl)malonic acid

The compound's reactivity is primarily determined by:

-

The acidity of the malonic acid hydrogen

-

The carboxylic acid groups' ability to participate in esterification and condensation reactions

-

The bromine atom, which can undergo various coupling reactions (e.g., Suzuki, Negishi)

Synthesis Methods

Several synthetic routes have been developed for 2-(4-Bromobenzyl)malonic acid and its precursors, with the most common methods involving alkylation of malonic acid derivatives.

Applications in Research and Industry

2-(4-Bromobenzyl)malonic acid serves several important roles in chemical research and industrial applications.

Applications as a Synthetic Building Block

The compound is primarily valued as a versatile building block in organic synthesis for several reasons:

-

It contains a reactive bromine atom that allows for further functionalization through coupling reactions

-

The malonic acid moiety provides opportunities for decarboxylation reactions

-

Its structure allows for selective modifications to create more complex molecules

Research Applications

In research settings, 2-(4-Bromobenzyl)malonic acid may be employed for:

-

Studies of structure-activity relationships in medicinal chemistry

-

Investigations of reaction mechanisms involving malonic acid derivatives

-

Development of new synthetic methodologies

The compound's structural similarity to certain bioactive molecules makes it a potential candidate for use in the development of compounds with biological activity.

| GHS Pictogram | Signal Word | Hazard Category |

|---|---|---|

| GHS07 | Warning | Acute toxicity, Skin/eye irritation, Respiratory irritant |

Table 5: Hazard classification for 2-(4-Bromobenzyl)malonic acid

Hazard and Precautionary Statements

The following hazard and precautionary statements apply to 2-(4-Bromobenzyl)malonic acid:

| Hazard Statements | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 6: Hazard statements for 2-(4-Bromobenzyl)malonic acid

| Precautionary Statements | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Table 7: Precautionary statements for 2-(4-Bromobenzyl)malonic acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume